3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15216394
InChI: InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)
SMILES:
Molecular Formula: C18H17N3O4
Molecular Weight: 339.3 g/mol

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide

CAS No.:

Cat. No.: VC15216394

Molecular Formula: C18H17N3O4

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide -

Specification

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
IUPAC Name 3,4,5-trimethoxy-N-quinoxalin-6-ylbenzamide
Standard InChI InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)
Standard InChI Key XNEOJBNLNZOWIK-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=NC=CN=C3C=C2

Introduction

Chemical Profile and Structural Significance

Molecular Architecture

The compound's IUPAC name, 3,4,5-trimethoxy-N-(quinoxalin-6-yl)benzamide, reflects its three-domain structure:

  • Methoxy-substituted benzamide: The 3,4,5-trimethoxybenzoyl group provides electron-donating substituents that enhance membrane permeability and π-π stacking interactions with aromatic residues in biological targets.

  • Amide linker: Serves as a hydrogen-bond donor/acceptor bridge between the benzamide and quinoxaline moieties, critical for maintaining conformational rigidity .

  • Quinoxaline heterocycle: A planar, electron-deficient bicyclic system enabling DNA intercalation and competitive ATP binding in kinase domains .

X-ray crystallography of analogous compounds reveals a dihedral angle of ~35° between the benzamide and quinoxaline planes, optimizing both target engagement and aqueous solubility . The Standard InChI key (InChI=1S/C18H17N3O4/c1-23-15-8-11(9-16(24-2)17(15)25-3)18(22)21-12-4-5-13-14(10-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,22)) confirms the stereoelectronic configuration essential for bioactivity.

Synthesis and Analytical Characterization

Synthetic Route Optimization

The synthesis follows a three-step protocol :

  • Quinoxaline amine preparation: 6-aminoquinoxaline is synthesized via cyclocondensation of o-phenylenediamine with glyoxal, followed by nitration and reduction.

  • Benzoyl chloride activation: 3,4,5-trimethoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) at 60°C for 4 hours.

  • Amide coupling: The benzoyl chloride reacts with 6-aminoquinoxaline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base, yielding the target compound in 72–85% purity after recrystallization from ethanol.

Critical parameters include:

  • Temperature control: Maintaining 0–5°C during amide coupling minimizes side reactions.

  • Solvent selection: DCM provides optimal solubility without inducing premature precipitation.

Analytical Validation

Batch purity is confirmed through:

TechniqueParametersKey Findings
HPLC (RP-18)70:30 MeOH/H₂O, 1 mL/minRetention time = 8.2 min; ≥95% purity
¹H NMR (400 MHz, DMSO-d₆)δ 8.85 (s, 1H, NH), 8.72 (d, J=8.4 Hz, 2H, Quin-H), 7.98 (s, 1H, Benz-H)Confirms substitution pattern
HRMS (ESI+)m/z calc. 339.1218 [M+H]⁺Observed 339.1221 (Δ = 0.9 ppm)

Anticancer Mechanisms and Pharmacological Profile

Dual Targeting of EGFR and Tubulin

The compound exhibits nanomolar affinity for both EGFR kinase (IC₅₀ = 39 nM) and tubulin polymerization (IC₅₀ = 8.84 µM) , surpassing reference drugs like staurosporine (EGFR IC₅₀ = 54 nM) and approaching colchicine's tubulin inhibition (IC₅₀ = 26.8 µM) . Molecular docking reveals:

EGFR Binding (PDB 1M17) :

  • Quinoxaline N-atoms form H-bonds with Lys721 and Met769

  • 3,4,5-Trimethoxy groups occupy hydrophobic pocket near Leu694

Tubulin Binding (PDB 3E22) :

  • Benzamide methoxys interact with Thr179 and Cys241

  • Quinoxaline π-stacks with Leu248/β-tubulin

Cytotoxicity Across Cancer Cell Lines

Cell LineIC₅₀ (µM)Comparison to Doxorubicin
MCF-7 (Breast)1.653.2× more potent
HCT-116 (Colon)4.121.8× more potent
HepG-2 (Liver)34.280.7× potency

Data from MTT assays show 7.5–75% apoptosis induction at 10 µM via caspase-3 activation . Mitochondrial studies indicate ΔΨm dissipation by 62% and ROS reduction by 48% in A549 lung cancer cells , suggesting mechanism beyond direct kinase inhibition.

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • Methoxy groups: Removal of any methoxy reduces EGFR affinity by 4–12× . The 3,4,5-trisubstitution maximizes hydrophobic contacts.

  • Quinoxaline position: 6-substitution (vs. 5-/7-) improves tubulin binding by 3.1× due to better alignment with β-subunit residues .

  • Amide linker: Replacement with ester or ketone groups abolishes activity, emphasizing H-bond donor necessity.

Hybridization Advantages

Conjoining benzamide and quinoxaline pharmacophores yields synergistic effects:

  • DNA intercalation (quinoxaline) + kinase inhibition (benzamide)

  • LogP = 2.1 balances membrane permeability and aqueous solubility

Future Directions and Clinical Translation

Lead Optimization Priorities

  • Prodrug development: Masking methoxys as acetoxys (logP reduction to 1.4) may improve oral bioavailability.

  • Combination regimens: Synergy observed with paclitaxel (CI = 0.3 at 1:1 ratio) in TNBC models .

Toxicology Considerations

Preliminary rat studies show:

  • LD₅₀ > 500 mg/kg (oral)

  • Cardiotoxicity risk mitigated vs. anthracyclines (ROS reduction by 48%)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator